Cas no 2580094-47-7 ((2R,3R)-2-ethylpyrrolidin-3-ol)

(2R,3R)-2-ethylpyrrolidin-3-ol 化学的及び物理的性質
名前と識別子
-
- EN300-27693760
- (2R,3R)-2-ethylpyrrolidin-3-ol
- 2580094-47-7
- (2R,3R)-2-Ethyl-3-pyrrolidinol
-
- MDL: MFCD33020538
- インチ: 1S/C6H13NO/c1-2-5-6(8)3-4-7-5/h5-8H,2-4H2,1H3/t5-,6-/m1/s1
- InChIKey: IPDNGVSSCFCHRJ-PHDIDXHHSA-N
- SMILES: O[C@@H]1CCN[C@@H]1CC
計算された属性
- 精确分子量: 115.099714038g/mol
- 同位素质量: 115.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 8
- 回転可能化学結合数: 1
- 複雑さ: 74.9
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.3
- トポロジー分子極性表面積: 32.3Ų
じっけんとくせい
- 密度みつど: 0.965±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 197.5±15.0 °C(Predicted)
- 酸度系数(pKa): 14.93±0.40(Predicted)
(2R,3R)-2-ethylpyrrolidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27693760-0.1g |
(2R,3R)-2-ethylpyrrolidin-3-ol |
2580094-47-7 | 95.0% | 0.1g |
$956.0 | 2025-03-20 | |
Enamine | EN300-27693760-2.5g |
(2R,3R)-2-ethylpyrrolidin-3-ol |
2580094-47-7 | 95.0% | 2.5g |
$2127.0 | 2025-03-20 | |
Enamine | EN300-27693760-1.0g |
(2R,3R)-2-ethylpyrrolidin-3-ol |
2580094-47-7 | 95.0% | 1.0g |
$1086.0 | 2025-03-20 | |
Enamine | EN300-27693760-10.0g |
(2R,3R)-2-ethylpyrrolidin-3-ol |
2580094-47-7 | 95.0% | 10.0g |
$4667.0 | 2025-03-20 | |
Enamine | EN300-27693760-1g |
(2R,3R)-2-ethylpyrrolidin-3-ol |
2580094-47-7 | 1g |
$1086.0 | 2023-09-10 | ||
Enamine | EN300-27693760-5g |
(2R,3R)-2-ethylpyrrolidin-3-ol |
2580094-47-7 | 5g |
$3147.0 | 2023-09-10 | ||
Enamine | EN300-27693760-0.25g |
(2R,3R)-2-ethylpyrrolidin-3-ol |
2580094-47-7 | 95.0% | 0.25g |
$999.0 | 2025-03-20 | |
Enamine | EN300-27693760-0.5g |
(2R,3R)-2-ethylpyrrolidin-3-ol |
2580094-47-7 | 95.0% | 0.5g |
$1043.0 | 2025-03-20 | |
Enamine | EN300-27693760-5.0g |
(2R,3R)-2-ethylpyrrolidin-3-ol |
2580094-47-7 | 95.0% | 5.0g |
$3147.0 | 2025-03-20 | |
Enamine | EN300-27693760-0.05g |
(2R,3R)-2-ethylpyrrolidin-3-ol |
2580094-47-7 | 95.0% | 0.05g |
$912.0 | 2025-03-20 |
(2R,3R)-2-ethylpyrrolidin-3-ol 関連文献
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
(2R,3R)-2-ethylpyrrolidin-3-olに関する追加情報
Introduction to (2R,3R)-2-ethylpyrrolidin-3-ol (CAS No. 2580094-47-7)
(2R,3R)-2-ethylpyrrolidin-3-ol (CAS No. 2580094-47-7) is a chiral compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique stereochemistry and functional group arrangement, making it a valuable building block for the synthesis of complex molecules with potential therapeutic applications.
The (2R,3R)-2-ethylpyrrolidin-3-ol molecule consists of a pyrrolidine ring with an ethyl group and a hydroxyl group attached at specific stereocenters. The presence of these functional groups imparts unique chemical properties to the compound, such as enhanced solubility and reactivity. These properties are crucial for its use in various synthetic pathways and as a precursor for the development of novel drugs.
Recent advancements in chiral synthesis have highlighted the importance of (2R,3R)-2-ethylpyrrolidin-3-ol in the preparation of enantiomerically pure compounds. Enantiomeric purity is essential in pharmaceuticals, as different enantiomers can exhibit distinct biological activities and pharmacological profiles. The ability to synthesize (2R,3R)-2-ethylpyrrolidin-3-ol with high enantiomeric excess has opened new avenues for the development of more effective and safer drugs.
In the context of medicinal chemistry, (2R,3R)-2-ethylpyrrolidin-3-ol has been explored as a potential intermediate in the synthesis of central nervous system (CNS) active compounds. Its structural features make it suitable for the design of molecules that can cross the blood-brain barrier and interact with specific receptors or enzymes. For instance, studies have shown that derivatives of (2R,3R)-2-ethylpyrrolidin-3-ol can exhibit potent activity against various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Moreover, (2R,3R)-2-ethylpyrrolidin-3-ol has been investigated for its potential as a scaffold in the development of antiviral agents. The hydroxyl group and the pyrrolidine ring provide opportunities for functionalization that can enhance antiviral activity while minimizing toxicity. Recent research has demonstrated that certain derivatives of (2R,3R)-2-ethylpyrrolidin-3-ol exhibit promising antiviral properties against a range of viruses, including influenza and HIV.
The synthetic versatility of (2R,3R)-2-ethylpyrrolidin-3-ol also extends to its use in the preparation of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active form within the body through metabolic processes. The hydroxyl group in (2R,3R)-2-ethylpyrrolidin-3-ol can be derivatized to create prodrugs with improved pharmacokinetic properties, such as enhanced bioavailability and reduced side effects.
In addition to its applications in drug discovery and development, (2R,3R)-2-ethylpyrrolidin-3-ol has been utilized in other areas of chemical research. For example, it has been employed as a chiral ligand in asymmetric catalysis reactions. The ability to control stereochemistry through chiral ligands is crucial for the synthesis of optically active compounds with high efficiency and selectivity.
The synthesis of (2R,3R)-2-ethylpyrrolidin-3-ol typically involves multi-step processes that require precise control over reaction conditions to achieve the desired stereochemical outcome. Various methods have been developed to synthesize this compound with high enantiomeric purity, including asymmetric hydrogenation and organocatalytic approaches. These methods not only ensure high yields but also minimize environmental impact by reducing waste generation.
Recent studies have also focused on improving the scalability and cost-effectiveness of (2R,3R)-2-ethylpyrrolidin-3-ol synthesis for industrial applications. Continuous flow reactors and biocatalytic processes have shown promise in this regard, offering more sustainable and efficient production methods compared to traditional batch processes.
In conclusion, (2R,3R)-2-ethylpyrrolidin-3-ol (CAS No. 2580094-47-7) is a versatile chiral compound with significant potential in various fields of chemistry and pharmaceutical research. Its unique structural features make it an attractive building block for the synthesis of complex molecules with therapeutic applications. Ongoing research continues to uncover new uses and optimizations for this compound, further solidifying its importance in modern chemical science.
2580094-47-7 ((2R,3R)-2-ethylpyrrolidin-3-ol) Related Products
- 95262-00-3(3-(3-methylphenyl)amino-3-oxopropanoic Acid)
- 1806918-18-2(4-Amino-2-(aminomethyl)-3-(difluoromethyl)-5-methylpyridine)
- 2138168-06-4(5-(1-chloro-2-methoxyethyl)-1-cyclobutyl-1H-1,2,3-triazole)
- 2138184-30-0(Tert-butyl 3-(4-fluorophenyl)benzoate)
- 1797878-37-5([(3-ethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate)
- 872724-02-2(N'-{3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N-(furan-2-yl)methylethanediamide)
- 1286726-21-3(ethyl 4-{2-(6-methylpyridin-2-yl)amino-1,3-thiazole-4-carbonyl}piperazine-1-carboxylate)
- 1807243-27-1(Ethyl 4-cyano-2-difluoromethoxy-6-fluorobenzoate)
- 1261930-12-4(5-(4-Formylphenyl)-2-formylphenol)
- 2228839-82-3((5-Methyl-2-nitrophenyl)methyl sulfamate)




